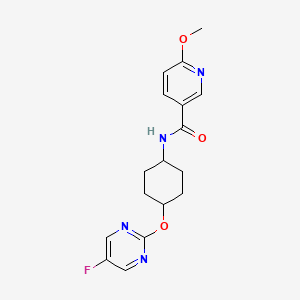

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-6-methoxynicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-6-methoxynicotinamide is a chemical compound that has been synthesized for scientific research purposes. This compound has garnered significant attention in the scientific community due to its potential applications in various fields, including cancer research, drug development, and medical imaging. In

Applications De Recherche Scientifique

Fluoropyrimidine in Anticancer Research

Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its prodrugs like capecitabine, have been central to anticancer research due to their ability to interfere with nucleic acid synthesis. Research on novel oral fluoropyrimidine derivatives, such as S-1, aims to enhance the therapeutic index of 5-FU by improving its pharmacokinetic profile and reducing gastrointestinal toxicity. S-1, for example, combines tegafur (a prodrug of 5-FU), a dihydropyrimidine dehydrogenase inhibitor, and a gastrointestinal toxicity reducer, demonstrating significant anticancer activity across a range of malignancies, including gastric, pancreatic, and colorectal cancers (Chu et al., 2004).

Development of Kinase Inhibitors

The design and synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors illustrate another application of fluoropyrimidine compounds in scientific research. These molecules, often characterized by their regioselective substitutions, are investigated for their anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation and survival (Wada et al., 2012).

Radiotracer Development for PET Imaging

Fluoropyrimidine derivatives are also explored in the development of positron emission tomography (PET) radiotracers for imaging cannabinoid receptors and potentially other targets in the human brain. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide showcases the potential of fluoropyrimidine compounds in enhancing neuroimaging techniques and studying neurological disorders (Katoch-Rouse & Horti, 2003).

Enzyme Inhibition for Drug Development

The investigation into novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which exhibit moderate cytotoxic activity against tumor cell lines, represents the ongoing effort to find effective enzyme inhibitors. By altering the core ring structure and substituents, researchers aim to develop clinically useful antitumor agents with improved efficacy and selectivity (Tomita et al., 2002).

Propriétés

IUPAC Name |

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-6-methoxypyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O3/c1-24-15-7-2-11(8-19-15)16(23)22-13-3-5-14(6-4-13)25-17-20-9-12(18)10-21-17/h2,7-10,13-14H,3-6H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSDSDYXYMIZFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl [2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2518365.png)

![N-cyclohexyl-4-(3-methylbutyl)-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518371.png)

![2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2518376.png)

![9-Bromo-2-phenyl-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2518379.png)

![N-[(2-fluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2518385.png)